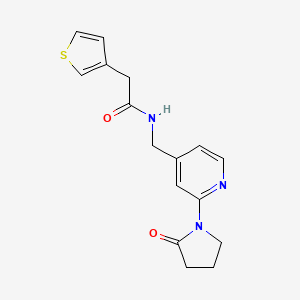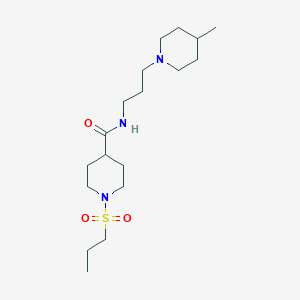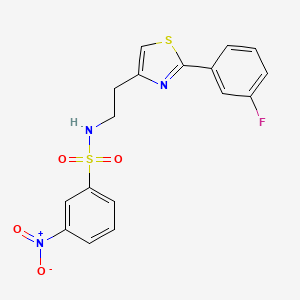
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole derivatives, which this compound is, are a class of organic compounds that contain a ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms . They are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities .
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the reaction of an alpha-halo ketone with thiourea or thioamide to form an intermediate, which is then cyclized to form the thiazole ring . The specific synthesis process for this compound would depend on the exact structure and substituents present .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques, including 1H and 13C NMR, IR, and LCMS . These techniques can provide information about the types of atoms present, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the thiazole ring. These can include nucleophilic substitutions, electrophilic aromatic substitutions, and reactions with various reagents to form new bonds or functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific thiazole derivative would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Inhibition of Kynurenine 3-Hydroxylase
One of the scientific research applications involves the synthesis and biochemical evaluation of derivatives similar to N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide as inhibitors of kynurenine 3-hydroxylase. These compounds have been found to show high-affinity inhibition of the enzyme in vitro, which plays a significant role in the kynurenine pathway, implicated in several neurological disorders. Such inhibitors could potentially be used to explore the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antimicrobial Activities
Another area of application includes the development of derivatives for antimicrobial purposes. Research on closely related compounds has demonstrated high anti-Mycobacterium smegmatis activity, indicating potential utility in tackling infections caused by mycobacteria (Yolal et al., 2012).
Anticancer Activity
Investigations into the anticancer properties of derivatives have been carried out, with findings suggesting that certain modifications on the sulfonamide moiety can lead to compounds with significant anticancer activity. This includes the ability to bind and cleave DNA, inducing apoptosis in cancer cells, thus offering a potential pathway for developing new cancer therapies (González-Álvarez et al., 2013).
Chemical Synthesis and Characterization
Research has also focused on the synthesis and characterization of new sulfonamide molecules, exploring their structural properties and reactivity. This foundational work aids in understanding the chemical behavior of these compounds and potentially designing new molecules with tailored properties for various applications (Murthy et al., 2018).
Environmental and Biological Sensing
Furthermore, derivatives have been developed as fluorescent probes for the selective detection of thiophenols over aliphatic thiols, which is crucial in environmental and biological sciences. These compounds offer a method for sensitive and selective detection techniques, essential for monitoring toxic substances and understanding biological processes (Wang et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Thiazole derivatives are a promising class of compounds with a wide range of biological activities. Future research may focus on synthesizing new thiazole derivatives with improved activity or specificity, understanding their mechanisms of action, and developing them into effective therapeutic agents .
Propriétés
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c18-13-4-1-3-12(9-13)17-20-14(11-26-17)7-8-19-27(24,25)16-6-2-5-15(10-16)21(22)23/h1-6,9-11,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFLZINPNSKRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

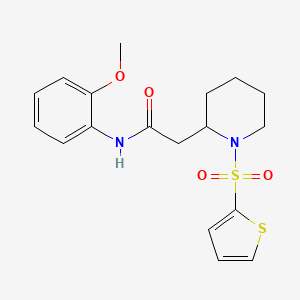



![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2700464.png)
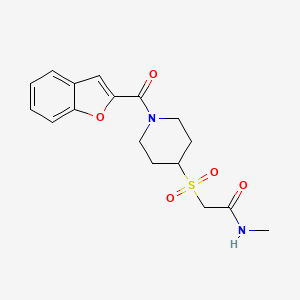
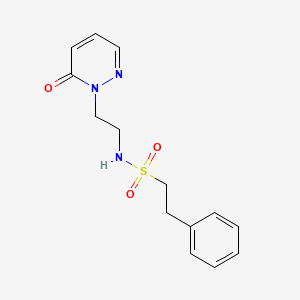
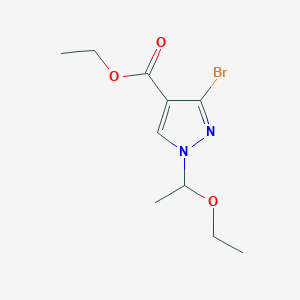
![4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2700469.png)
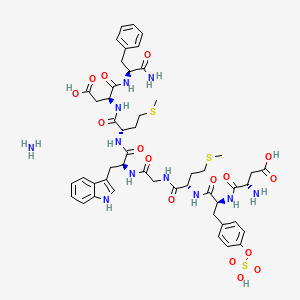

![N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2700475.png)
